3,5-Diamino-6-chloropicolinic acid
Overview
Description
3,5-Diamino-6-chloropicolinic acid is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It is a derivative of picolinic acid, characterized by the presence of amino groups at the 3rd and 5th positions and a chlorine atom at the 6th position on the pyridine ring.
Preparation Methods
The synthesis of 3,5-Diamino-6-chloropicolinic acid involves a multi-step reaction process. One of the common synthetic routes includes the following steps :
Chlorination: The starting material undergoes chlorination using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).
Reduction: The chlorinated intermediate is then reduced using stannous chloride (SnCl2) and hydrochloric acid (HCl) at temperatures ranging from 20°C to 100°C.
Amination: The product is further aminated using appropriate reagents.
Oxidation: The intermediate is oxidized using potassium permanganate (KMnO4) in the presence of magnesium sulfate (MgSO4) and water.
Neutralization: Finally, the product is neutralized using sodium hydroxide (NaOH) and heated to obtain this compound.
Chemical Reactions Analysis
3,5-Diamino-6-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as stannous chloride.
Substitution: The compound can undergo substitution reactions where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include phosphorus pentachloride, stannous chloride, hydrochloric acid, potassium permanganate, and sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diamino-6-chloropicolinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-chloropicolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and affect various cellular processes, including viral replication and immune responses .
Comparison with Similar Compounds
3,5-Diamino-6-chloropicolinic acid can be compared with other similar compounds such as:
6-Chloropicolinic acid: This compound has a similar structure but lacks the amino groups at the 3rd and 5th positions.
3,5-Diaminopicolinic acid: This compound has amino groups at the 3rd and 5th positions but lacks the chlorine atom at the 6th position.
The presence of both amino groups and a chlorine atom in this compound makes it unique and influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,5-diamino-6-chloropyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,8-9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDUMOMNPRDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)Cl)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247186 | |
Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465513-12-6 | |
Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465513-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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